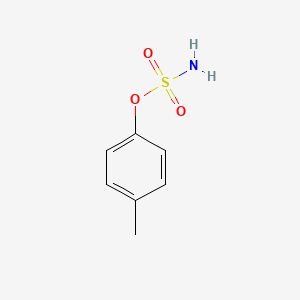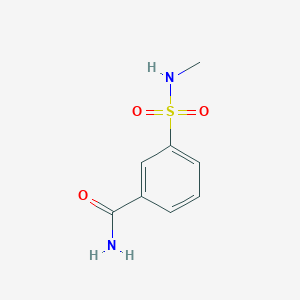![molecular formula C23H23N3O3 B12007286 N'-[(E)-(4-butoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide CAS No. 769146-51-2](/img/structure/B12007286.png)
N'-[(E)-(4-butoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- N’-[(E)-(4-butoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide, also known as UV-1 , is a compound with the chemical formula C₁₇H₁₈N₂O₂ .
- It serves as an efficient ultraviolet (UV) absorber and finds widespread use in various materials, including polyurethanes, adhesives, and foams.
Preparation Methods
- The synthetic route to UV-1 involves starting with 4-aminobenzoic acid ethyl ester and N-methylaniline as raw materials .
- Here’s a summary of the synthesis:
- React 4-aminobenzoic acid ethyl ester and N-methylaniline to form the intermediate (4-ethoxycarbonylphenyl)methanamidine ethyl ester.
- Further react the intermediate with N-methylaniline to obtain UV-1 .
- The overall yield for this process is approximately 82.5%.
Chemical Reactions Analysis
- UV-1 undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions:
- Oxidation: UV-1 can be oxidized using appropriate oxidants.
- Reduction: Reduction reactions can modify the compound’s functional groups.
- Substitution: UV-1 can participate in nucleophilic substitution reactions.
- Major products formed depend on the specific reaction conditions.
Scientific Research Applications
- UV-1’s applications span multiple fields:
Polyurethane Materials: Enhances UV resistance in foams and coatings.
Adhesives: Improves outdoor durability.
Leather and Coatings: Enhances light stability.
Other Industries: Used in paints, plastics, and more .
Mechanism of Action
- UV-1 absorbs UV radiation, protecting materials from photodegradation.
- It likely acts by dissipating absorbed energy as heat or by preventing UV-induced chemical reactions.
- Molecular targets and pathways involved require further research.
Comparison with Similar Compounds
- UV-1’s uniqueness lies in its superior UV-absorbing properties compared to other UV stabilizers.
- Similar compounds include other UV absorbers like benzotriazoles and benzophenones .
Properties
CAS No. |
769146-51-2 |
|---|---|
Molecular Formula |
C23H23N3O3 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N'-[(E)-(4-butoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide |
InChI |
InChI=1S/C23H23N3O3/c1-2-3-15-29-19-13-11-17(12-14-19)16-24-26-23(28)22(27)25-21-10-6-8-18-7-4-5-9-20(18)21/h4-14,16H,2-3,15H2,1H3,(H,25,27)(H,26,28)/b24-16+ |
InChI Key |
SMDPKZVJZCAVLP-LFVJCYFKSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N-(3,4-dichlorophenyl)-2-oxoacetamide](/img/structure/B12007212.png)

![isopropyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B12007230.png)





![1-[4-(1-Aminoethyl)phenyl]ethanone hydrochloride](/img/structure/B12007270.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-hydroxy-2-phenylacetohydrazide](/img/structure/B12007274.png)

![5-(2,4-dichlorophenyl)-4-{[(E)-(3-nitrophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12007292.png)
![[4-[(E)-[(3-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12007308.png)
